Taiwanin C

Description

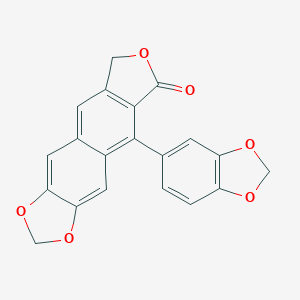

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGOOHXUOWZQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318393 | |

| Record name | Taiwanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-34-4 | |

| Record name | Taiwanin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14944-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taiwanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Biogenesis of Taiwanin C

Natural Occurrence and Botanical Sources of Taiwanin C

This compound is a naturally occurring lignan (B3055560), a class of plant secondary metabolites derived from the oxidative dimerization of two phenylpropanoid units. nih.gov Its presence has been identified in various plant species, highlighting its diverse natural distribution.

This compound has been isolated from the heartwood of Taiwania cryptomerioides Hayata, an economically important tree species indigenous to Taiwan. nih.govnchu.edu.twnchu.edu.twresearchgate.netgrafiati.comncl.edu.tw Research indicates that deep orange crystalline taiwanin A, another compound found in Taiwania cryptomerioides heartwood, can convert into white this compound and pale yellow taiwanin E upon light irradiation. nchu.edu.twnchu.edu.twresearchgate.netgrafiati.com This suggests that this compound, as identified in previous studies, might be a derivative generated during the extraction and isolation processes of Taiwania extractives, rather than being inherently present in the heartwood itself. nchu.edu.tw

While PubChem indicates that this compound has been reported in Cleistanthus collinus, Eleutherococcus, and "other organisms with data available" nih.gov, direct evidence of its specific isolation or presence in Cryptocarya chinensis from the provided search results is not explicitly detailed. Cryptocarya chinensis is known as a medium-sized evergreen tree native to subtropical forests of Taiwan, southern China, and Japan. wikipedia.orgkew.org

This compound has been identified and isolated from other significant botanical sources:

Justicia procumbens : This perennial herb, widely distributed in southern China, Japan, Vietnam, India, and Australia, has yielded this compound from an ethanol (B145695) extract of the entire plant. ijrap.netresearchgate.netstuartxchange.org Justicia procumbens is known for containing various arylnaphthalide lignans (B1203133). ijrap.netresearchgate.net

Acanthopanax chiisanensis : this compound has also been isolated from the roots of Acanthopanax chiisanensis, a Korean medicinal plant. nih.govresearchgate.netkoreascience.krbiomolther.org Studies have shown this compound from this source to exhibit potent inhibitory activity on prostaglandin (B15479496) E2 production. researchgate.netkoreascience.krbiomolther.org

While the heartwood of Chamaecyparis formosensis (Taiwan red cypress) is a source of various lignans, the compound specifically isolated and studied in relation to this compound from this tree is 7,7′-(S)-dihydrothis compound. thieme-connect.comthieme-connect.de This derivative is structurally related to this compound, and its single crystal structure has been depicted in research. thieme-connect.com Direct detection or isolation of this compound itself from Chamaecyparis formosensis heartwood was not explicitly found in the provided search results.

Biosynthetic Pathways and Metabolic Interconversions

The biosynthesis of lignans, including this compound, involves complex pathways within plants. A key aspect of this compound's biogenesis relates to its interconversion from other lignans.

A significant proposed conversion mechanism for this compound involves Taiwanin A. Deep orange crystalline Taiwanin A, isolated from Taiwania cryptomerioides heartwood, has been shown to convert into white this compound and pale yellow Taiwanin E upon exposure to light irradiation. nchu.edu.twnchu.edu.twresearchgate.netgrafiati.comresearchgate.netresearchgate.netcapes.gov.br

The proposed mechanism for this conversion involves several steps:

Michael Addition: Taiwanin A undergoes a Michael addition, leading to the formation of a cyclic intermediate. nchu.edu.twresearchgate.net

Tautomerization and Aromatization: This cyclic intermediate then undergoes tautomerization and aromatization, forming another intermediate. nchu.edu.twresearchgate.net

Reaction with Singlet Oxygen: This intermediate is sensitive to oxygen and reacts with singlet oxygen (¹O₂) to produce an unstable hydrogen peroxide product. nchu.edu.twresearchgate.net

1,4-Elimination: The unstable hydrogen peroxide product follows one of two pathways. One pathway leads to the formation of this compound via a 1,4-elimination reaction, which removes hydrogen peroxide. nchu.edu.twresearchgate.net The second pathway leads to Taiwanin E through water elimination. nchu.edu.tw this compound is noted to be more stable than the intermediate leading to Taiwanin E. nchu.edu.tw

Furthermore, in the broader lignan biosynthetic pathway, savinin (B1665669) has been identified as a precursor that can be converted into Taiwanin A, this compound, and helioxanthin. mdpi.com This suggests a branching point in the metabolic pathway where savinin can lead to the formation of this compound, either directly or indirectly through Taiwanin A. The accumulation of savinin in ray parenchyma cells, particularly in the heartwood, is believed to play a pivotal role in heartwood formation by triggering oxidative stress and facilitating the synthesis of Taiwanin A, this compound, and helioxanthin. mdpi.com

Proposed Conversion Mechanism from Taiwanin A

Photochemical and Oxidative Conversion Processes

This compound can be formed through conversion processes involving other related lignans. Notably, deep orange crystalline Taiwanin A has been observed to convert into white this compound and pale yellow Taiwanin E when exposed to light irradiation. researchgate.netnchu.edu.tw This conversion occurs in various solutions, including chloroform (B151607) and acetone. nchu.edu.tw The discoloration of Taiwania heartwood, shifting from yellowish-red to bluish-green, is attributed to the combined effects of light and oxygen. nchu.edu.tw This phenomenon is consistent with general mechanisms of color modification in plant materials, which often involve the oxidation of phenolic species, leading to the formation of conjugated quinone methides, elimination of formaldehyde, and generation of phenoxy radicals due to their light-absorbing properties. researchgate.net

Role of Michael Addition, Tautomerization, and Aromatization in Conversion

The conversion of Taiwanin A to this compound is understood to proceed through a series of specific chemical reactions. A proposed mechanism suggests that Taiwanin A undergoes a Michael addition, resulting in the formation of a cyclic intermediate. nchu.edu.tw This cyclic intermediate subsequently undergoes tautomerization and aromatization steps, leading to the formation of another intermediate, which ultimately yields this compound. nchu.edu.tw These reactions—Michael addition, tautomerization, and aromatization—are fundamental organic reactions frequently observed in the synthesis and transformation of complex natural products. nih.govthieme-connect.comresearchgate.net

Precursor Role of Savinin in this compound Biogenesis

Savinin plays a crucial role as a precursor in the biogenesis of this compound, along with other lignans like Taiwanin A and helioxanthin. mdpi.com Studies have shown that savinin is present in high concentrations within the ray parenchyma cells of the sapwood of Taiwania. mdpi.com Furthermore, experimental evidence indicates that the accumulation of savinin can induce the protoplasts of Taiwania xylem to produce Taiwanin A, which then undergoes the aforementioned conversion to this compound. researchgate.net Indeed, treatment with savinin in protoplast cell cultures has been shown to result in the synthesis of dominant lignans, including hinokinin, savinin, Taiwanin A, this compound, and helioxanthin. mdpi.com

Discussion on in situ Existence versus Isolation Artifacts in Plant Extracts

The presence of this compound (and Taiwanin E) in plant extracts has led to discussions regarding their in situ existence within the plant versus their potential formation as artifacts during the extraction and isolation processes. Given the observed conversion of Taiwanin A into this compound and Taiwanin E upon light irradiation, it has been speculated that this compound, as identified in some previous studies, might be a derivative generated during the isolation of Taiwania extractives rather than a compound pre-existing in situ in the heartwood. nchu.edu.twresearchgate.net This concept highlights the challenges in distinguishing between compounds naturally present in a biological matrix and those that arise from chemical transformations induced by extraction methods or environmental factors post-harvest. The broader principle of "in situ preservation" versus "isolation artifacts" is also recognized in other scientific fields, such as archaeology, where the context of an artifact is crucial to its interpretation, and removal from its original setting can alter its perceived meaning. taiwan-panorama.commsu.eduresearchgate.neticom-cc.org

Compound Names and PubChem CIDs

Chemical Synthesis and Analog Development of Taiwanin C

Strategies for Total Synthesis of Taiwanin C

Recent advancements in the total synthesis of this compound, along with other natural arylnaphthalene lactone lignans (B1203133) like justicidin B and justicidin E, have established a general and flexible synthetic strategy nih.gov. This approach is characterized by three key transformations: an aryl–alkyl Suzuki cross-coupling reaction, a cation-induced cyclization, and a base-mediated oxidative aromatization nih.gov. This general strategy has been successfully applied to the synthesis of this compound, demonstrating its versatility in accessing both type I and type II NALLs nih.gov.

The construction of the arylnaphthalene lactone core typically involves a sequence of reactions designed to build the complex ring system and introduce the necessary functional groups.

Aryl–alkyl Suzuki cross-coupling is a pivotal step in many modern syntheses of arylnaphthalene lactone lignans, including this compound, primarily serving to introduce the dioxinone unit nih.gov. This reaction, while powerful, can be challenging, particularly when dealing with thermosensitive and base-sensitive dioxinone units nih.gov. Optimization studies have been conducted to enhance the efficiency of this coupling. For instance, in one reported synthesis, Pd(dba)2 was identified as an effective palladium source for the cross-coupling process, in contrast to Pd(PPh3)4 which proved ineffective nih.gov.

Table 1: Optimization of Aryl–Alkyl Suzuki Cross-Coupling Catalysts

| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(PPh3)4 | — | K3PO4 | 1,4-dioxane | 0 |

| 2 | Pd(OAc)2 | PPh3 | K3PO4 | 1,4-dioxane | Low |

| 3 | PdCl2(PPh3)2 | PPh3 | K3PO4 | 1,4-dioxane | Low |

| 4 | PdCl2(dppf) | — | K3PO4 | 1,4-dioxane | Low |

| 5 | Pd(dba)2 | PPh3 | K3PO4 | 1,4-dioxane | Efficient |

Note: Data extracted from optimization studies for aryl–alkyl Suzuki cross-coupling in the synthesis of arylnaphthalene lactone lignans. nih.gov

Table 2: Key Step Yields in a General Synthesis of this compound

| Step | Precursor | Product | Yield (%) |

| Intramolecular Cation-Induced Cyclization | Benzhydrol 12b | Aryl Dihydronaphthalene 11b | 70 |

| Base-Mediated Oxidative Aromatization & Triflation | Aryl Dihydronaphthalene 11b | Intermediate 10b | 46 (two steps) |

Note: Data extracted from a general strategy for the total synthesis of natural arylnaphthalene lactone lignans, including this compound. nih.gov

Following the cyclization, a base-mediated oxidative aromatization step is employed to establish the fully aromatic arylnaphthalene core nih.gov. This transformation typically occurs under strong basic conditions, such as treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) under an air atmosphere nih.gov. This oxidative aromatization, when combined with subsequent triflation, leads to a common intermediate (10b) for further functionalization, achieving a 46% yield over these two steps in the synthesis of this compound nih.gov.

Beyond the more recent general strategies, earlier synthetic efforts laid the groundwork for accessing this compound.

Early Synthetic Routes and Methodological Advancements

Triflic Acid Catalyzed Annulation Reactions

Triflic acid (TfOH) catalyzed annulation reactions represent an efficient pathway for the regioselective synthesis of substituted naphthalenes, a core structural motif found in this compound. This method often involves a facile one-pot annulation of arylepoxides or α-aryl carbonyls with arylalkynes researchgate.netresearchgate.netacs.org. The reaction proceeds through a sequence involving an electrophilic attack of the carbonyl on the arylalkyne, followed by benzannulation, and can occur efficiently at room temperature researchgate.netresearchgate.net. Such annulation approaches have been successfully integrated into general and flexible strategies for the total synthesis of natural arylnaphthalene lactone lignans, including this compound, Justicidin B, and Justicidin E nih.govfrontiersin.orgacs.org.

Application of Advanced Synthetic Transformations

The synthesis of this compound often leverages advanced synthetic transformations to construct its intricate molecular architecture with high efficiency and selectivity.

Diels-Alder Reaction in this compound Synthesis

The Diels-Alder (DA) reaction, particularly its intramolecular variant, has proven to be a powerful tool for the selective formation of arylnaphthalene lactones, including this compound nih.govnih.govacs.org. Intramolecular dehydro-Diels-Alder (DDA) reactions of styrene-ynes have been reported to afford arylnaphthalene or aryldihydronaphthalene lactones selectively, with product selectivity influenced by the choice of reaction solvent nih.govnih.govacs.org. For instance, irradiation of specific styrenyl precursors can yield this compound nih.gov. A tandem Pummerer-Diels-Alder reaction sequence has also been developed, where an α-thioisobenzofuran intermediate, generated from an o-benzoyl-substituted sulfoxide, undergoes a subsequent Diels-Alder cycloaddition, ultimately leading to this compound acs.org. Furthermore, photo-dehydro-Diels-Alder (PDDA) reactions under flow conditions have been explored for the synthesis of arylnaphthalene lignans like this compound rsc.orgrsc.org.

Metal-Catalyzed Processes for Regioselective Synthesis

Metal-catalyzed processes are crucial for achieving regioselective synthesis in the construction of this compound and related lignans. Palladium-catalyzed reactions are frequently employed. For example, a Pd-catalyzed Stille cross-coupling reaction of a triflate intermediate with tributylstannyl methanol, followed by spontaneous lactonization, has been a key step in the total synthesis of this compound nih.govfrontiersin.org. Beyond palladium, silver(I)-catalyzed C-H functionalization offers a novel and environmentally friendly route for the regioselective synthesis of highly substituted α-naphthols, which are precursors to lignan (B3055560) natural products such as Taiwanin E and Justicidin A acs.orgnih.govfrontiersin.org. Other metal-mediated approaches for lignan synthesis include palladium-promoted copolymerization and manganese(III)-mediated oxidative cyclization nih.govfrontiersin.org. The ability of metal-catalyzed reactions to control regioselectivity is a significant advantage in the synthesis of complex natural products like this compound researchgate.netrsc.org.

Synthesis of this compound Derivatives and Analogs

The development of synthetic routes for this compound has often been accompanied by the exploration of methods for preparing its derivatives and analogs, enabling a broader investigation into their chemical and biological properties.

Rational Design and Structural Modifications for Bioactivity Profiling

The synthesis of this compound derivatives and analogs is instrumental for rational design and structural modifications aimed at profiling their bioactivity. This compound itself has demonstrated important antiplatelet activity and is recognized as a potent COX inhibitor researchgate.netfrontiersin.org. The ability to systematically modify the core structure of this compound allows researchers to investigate structure-activity relationships (SARs), identify key pharmacophores, and potentially enhance desired biological effects or mitigate unwanted ones. While specific detailed "rational design" protocols for this compound derivatives for bioactivity profiling were not extensively detailed in the search results, the general strategies for total synthesis of this compound and related lignans provide the synthetic framework necessary for such systematic modifications nih.govfrontiersin.org. The diverse biological activities observed across the arylnaphthalene lactone lignan family, including cytotoxic, antimicrobial, and antiviral properties in compounds like Justicidin B, underscore the importance of synthesizing analogs to explore their therapeutic potential frontiersin.orgnih.govtandfonline.comtandfonline.com.

Comparative Synthesis with Related Lignans (e.g., Justicidin B, Justicidin E)

Many synthetic strategies for this compound are designed to be general and flexible, allowing for the concurrent or comparative synthesis of related arylnaphthalene lactone lignans such as Justicidin B and Justicidin E. A common approach involves key transformations like aryl-alkyl Suzuki cross-coupling, intramolecular cation-induced cyclization, and base-mediated oxidative aromatization to construct the arylnaphthalene core nih.govfrontiersin.orgfrontiersin.org.

For instance, one general strategy facilitates the total synthesis of Justicidin B, this compound, and Justicidin E from commercially available materials, highlighting common intermediates and efficient transformations nih.govfrontiersin.org.

Key Synthetic Transformations in Comparative Lignan Synthesis

| Transformation | Justicidin B Synthesis | This compound Synthesis | Justicidin E Synthesis | Reference |

| Aryl-alkyl Suzuki Cross-coupling | Yes | Yes | Yes | nih.govfrontiersin.org |

| Intramolecular Cation-Induced Cyclization | Yes | Yes | Yes | nih.govfrontiersin.org |

| Base-Mediated Oxidative Aromatization | Yes | Yes | Yes | nih.govfrontiersin.org |

| Pd-catalyzed Stille Cross-coupling | Yes | Yes | No (different lactonization) | nih.govfrontiersin.org |

| Pd-catalyzed Carbonylative Lactonization | No | No | Yes | frontiersin.org |

| Hauser-Kraus Annulation | Yes | No | No | tandfonline.comtandfonline.com |

| Mn(III)-mediated Oxidative Cyclization | No | No | Yes | acs.org |

The synthesis of Justicidin B has also been achieved through methods involving Hauser-Kraus annulation of a phthalide (B148349) intermediate and Suzuki-Miyaura cross-coupling of a triflated naphthalene (B1677914) lactone intermediate tandfonline.comtandfonline.com. Justicidin E synthesis has been reported via a radical cascade process involving β-scission of alkoxyl radicals rsc.org, and through Mn(III)-mediated oxidative cyclization followed by reduction acs.org. These comparative synthetic efforts underscore the shared structural features and synthetic challenges within the arylnaphthalene lactone lignan class, while also highlighting the specific methodologies tailored for each compound.

Biological Activities and Pharmacological Investigations of Taiwanin C

Antiplatelet Aggregation Activity

Taiwanin C demonstrates notable antiplatelet aggregation activity, inhibiting platelet function through concentration-dependent mechanisms and specific molecular interactions.

Concentration-Dependent Inhibition Profiles of Platelet Aggregation

Research indicates that this compound inhibits platelet aggregation in a concentration-dependent manner. When human platelets were exposed to arachidonic acid (AA), this compound exhibited an inhibitory concentration 50% (IC50) of 0.46 μM. Similarly, against thrombin receptor activator peptide-6 (TRAP-6)-induced platelet aggregation, this compound showed an IC50 of 0.56 μM. nih.govbidd.groupfishersci.be

Table 1: Concentration-Dependent Inhibition of Platelet Aggregation by this compound

| Inducer | IC50 (μM) |

| Arachidonic Acid (AA) | 0.46 |

| TRAP-6 | 0.56 |

Elucidation of Molecular Mechanisms in Platelet Signaling Pathways

Molecular docking studies have provided insights into the mechanisms by which this compound exerts its antiplatelet effects. These studies suggest that this compound interacts with key molecular targets, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and protease-activated receptor 1 (PAR-1) proteins. nih.govbidd.groupfishersci.be Specifically, this compound has been shown to inhibit COX-1 more strongly than COX-2. nih.govbidd.groupfishersci.be Its ability to inhibit COX-1, a crucial enzyme in AA metabolism, leads to a reduction in thromboxane (B8750289) production, a significant mediator of platelet aggregation. fishersci.be Furthermore, this compound effectively acts on two distinct signaling pathways involved in platelet aggregation, namely the arachidonic acid pathway and the TRAP-6 pathway. nih.govbidd.groupfishersci.be Molecular docking analyses also suggest that this compound interacts with PAR-1 through mechanisms distinct from those of indomethacin (B1671933), an established antiplatelet agent. nih.govbidd.groupfishersci.be

Comparative Efficacy with Established Antiplatelet Agents

In comparative studies, this compound demonstrated superior antiplatelet action against TRAP-6-induced aggregation compared to indomethacin. nih.govbidd.groupfishersci.be At a concentration of 10 μM, this compound achieved an inhibition of 84.7 ± 7.4% of TRAP-6-induced platelet aggregation, whereas indomethacin, at the same concentration, showed a lower inhibition rate of 57% ± 7.0%. fishersci.be

Table 2: Comparative Efficacy of this compound vs. Indomethacin on TRAP-6 Induced Platelet Aggregation (at 10 μM)

| Compound | Inhibition of TRAP-6 Induced Platelet Aggregation (%) |

| This compound | 84.7 ± 7.4 |

| Indomethacin | 57.0 ± 7.0 |

Cyclooxygenase (COX) Inhibitory Activity

Beyond its antiplatelet effects, this compound also exhibits significant inhibitory activity against cyclooxygenase enzymes, which are central to inflammatory processes.

Selective Inhibition Profiles of COX Isoforms (COX-1 vs. COX-2)

This compound has been found to inhibit the enzymatic activities of both isolated COX-1 and COX-2 isoforms. wikipedia.orgwikidata.orglipidmaps.org Quantitative assessments revealed IC50 values of 1.06 μM for COX-1 and 9.31 μM for COX-2. wikipedia.orgwikidata.orglipidmaps.org These values indicate a preferential inhibitory effect on COX-1 over COX-2. wikipedia.orgwikidata.orglipidmaps.org This selective inhibition profile is further supported by molecular docking studies. nih.govbidd.groupfishersci.be

Table 3: Inhibitory Activity of this compound on COX Isoforms

| COX Isoform | IC50 (μM) |

| COX-1 | 1.06 |

| COX-2 | 9.31 |

Modulation of Prostaglandin (B15479496) E2 (PGE2) Production Pathways

This compound is a potent inhibitor of prostaglandin E2 (PGE2) production. wikipedia.orgwikidata.org This effect was observed in rat peritoneal macrophages stimulated by 12-O-tetradecanoylphorbol 13-acetate (TPA), with an IC50 of 0.12 μM for PGE2 production inhibition. wikipedia.orgwikidata.org The primary mechanism underlying this inhibition is the direct enzymatic inhibition of COX activity by this compound. wikipedia.orgwikidata.org Notably, this compound did not inhibit the TPA-induced release of radioactivity from [3H]arachidonic acid-labeled macrophages, nor did it suppress the expression of COX-2 protein induced by TPA, indicating a direct enzymatic interaction rather than an effect on substrate release or enzyme expression. wikipedia.orgwikidata.org

Mechanistic Insights into this compound-Mediated COX Inhibition

This compound is recognized for its ability to inhibit cyclooxygenase (COX) activity and consequently hinder prostaglandin E2 (PGE2) production. nih.govnih.gov Investigations into its mechanism of action reveal that this compound directly inhibits the enzymatic activity of both COX-1 and COX-2. nih.govcapes.gov.br Studies have determined the inhibitory concentration 50% (IC50) values for this compound against these isoforms.

Table 1: this compound Inhibition of COX-1 and COX-2 Enzymatic Activity

| Enzyme Isoform | IC50 (µM) | Source |

| COX-1 | 1.06 | nih.govcapes.gov.br |

| COX-2 | 9.31 | nih.govcapes.gov.br |

Further molecular docking studies have suggested that this compound may inhibit COX-1 more strongly than COX-2. researchgate.net It is important to note that this compound does not appear to inhibit the expression of COX-2 protein or the release of radioactivity from [3H]arachidonic acid-labeled macrophages stimulated by 12-O-tetradecanoylphorbol 13-acetate (TPA), indicating its mechanism primarily involves direct enzymatic inhibition rather than affecting enzyme synthesis or substrate availability. nih.govcapes.gov.br

Antineoplastic and Chemopreventive Potential

This compound exhibits promising antineoplastic and chemopreventive potential, demonstrating efficacy against various cancer types. nih.govnih.govrsc.orgnih.gov Its anticancer effects have been observed in several experimental models, particularly in the context of oral squamous cell carcinoma (OSCC). nih.govnih.govnih.govresearchgate.net

Selective Inhibition of Cancer Cell Proliferation

A key aspect of this compound's antineoplastic activity is its selective inhibition of cancer cell proliferation. Research indicates that this compound is more effective at inhibiting the growth of tumorous cells compared to non-tumorous cells. nih.gov Specifically, it has been shown to significantly reduce the viability of cancer cells in a dose-dependent manner, while exhibiting no significant cytotoxic effects on normal cells. nih.govresearchgate.net

Extensive studies have utilized oral squamous cell carcinoma (OSCC) models, specifically the T28 tumor cell line and the N28 non-tumor cell line, both derived from mice exposed to carcinogens. nih.govnih.govresearchgate.netnih.govncl.edu.tw In these models, this compound demonstrated a notable impact on cancer cell proliferation and survival.

Key Findings in T28 Oral Cancer Cells:

Cell Viability and Apoptosis: this compound significantly inhibited the cell viability of T28 cells in a dose-dependent manner. It strongly enhanced apoptosis in T28 oral cancer cells, as evidenced by TUNEL assays and flow cytometry, with increasing doses leading to a greater apoptotic effect. researchgate.netncl.edu.tw

Cell Cycle Regulation: this compound activated the expression of p21 protein and down-regulated the levels of key cell cycle regulatory proteins, including Cyclin A, Cyclin B1, Cyclin D1, and Cyclin E. nih.govncl.edu.tw This modulation resulted in a G2/M cell cycle arrest in T28 cells. ncl.edu.tw

Apoptotic Protein Modulation: this compound decreased the expression of anti-apoptotic proteins such as Bcl-2 and phosphorylated Bad (p-Bad), while simultaneously increasing the expression of the pro-apoptotic protein Bax. researchgate.netncl.edu.tw

Table 2: Impact of this compound on Cell Cycle and Apoptotic Proteins in T28 Oral Cancer Cells

| Protein Category | Protein Name | Effect of this compound | Reference |

| Cell Cycle Regulators | p21 | Upregulation | nih.govncl.edu.tw |

| Cyclin A | Downregulation | nih.govncl.edu.tw | |

| Cyclin B1 | Downregulation | nih.govncl.edu.tw | |

| Cyclin D1 | Downregulation | nih.govncl.edu.tw | |

| Cyclin E | Downregulation | nih.govncl.edu.tw | |

| Apoptotic Proteins | Bcl-2 | Downregulation | researchgate.netncl.edu.tw |

| p-Bad | Downregulation | researchgate.netncl.edu.tw | |

| Bax | Upregulation | researchgate.netncl.edu.tw |

Arecoline (B194364), a major alkaloid found in betel nuts, and 4-nitroquinoline-1-oxide (4-NQO) are well-established carcinogens used to induce OSCC in experimental models, mimicking the etiology of oral cancer in regions where betel nut chewing is prevalent. nih.govnih.govnih.govnih.govncl.edu.twwikipedia.orgjcancer.org this compound has demonstrated therapeutic potential against oral cancer induced by these carcinogens. nih.gov It effectively inhibits the proliferation of oral cancer cells that have been induced by arecoline and 4-NQO. nih.gov

Modulation of Cell Signaling Pathways in Cancer

This compound exerts its antineoplastic effects by modulating crucial cell signaling pathways involved in cancer progression. nih.govnih.govncl.edu.twresearchgate.net

Chronic exposure to arecoline is known to induce proliferation in oral mucosal epithelial cells through the activation of the Epidermal Growth Factor Receptor (EGFR) and subsequent promotion of downstream COX-2 expression. nih.govnih.govresearchgate.net this compound has been found to inhibit the activation of EGFR. nih.govebi.ac.uk Specifically, it down-regulates the phosphorylation of EGFR at tyrosine 1068 (p-Tyr1068 EGFR). ncl.edu.twresearchgate.net

Beyond EGFR, this compound also regulates other related downstream proteins and survival mechanisms. It down-regulates the p-PI3K/p-Akt survival pathway in T28 oral cancer cells. nih.govnih.govncl.edu.twresearchgate.net Furthermore, this compound can influence beta-catenin nuclear translocation by promoting its degradation via the activation of Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β). nih.govncl.edu.tw These findings highlight this compound's multifaceted approach to inhibiting cancer cell growth and promoting apoptosis by interfering with key signaling cascades.

Extracellular-Signal-Regulated Kinases (ERK1/2) Inactivation Mechanisms

This compound has been demonstrated to selectively inhibit the proliferation of oral cancer cells, particularly those induced by arecoline and 4-nitroquinoline-1-oxide (4-NQO), through the inactivation of Extracellular-Signal-Regulated Kinases (ERK1/2). nih.govtandfonline.comtandfonline.com This inhibitory effect is associated with the suppression of the Cyclooxygenase-2 (COX2)-Epidermal Growth Factor Receptor (EGFR) pathway, which contributes to the observed ERK1/2 inactivation. nih.govebi.ac.uk

Cyclooxygenase-2 (COX2) and p27 Pathway Regulation

This compound acts as a potent inhibitor of cyclooxygenase enzymes. frontiersin.orgresearchgate.net Research indicates that this compound directly inhibits the enzymatic activities of both COX-1 and COX-2. capes.gov.brnih.govnih.gov The half-maximal inhibitory concentration (IC50) values for this compound against isolated COX-1 and COX-2 are 1.06 μM and 9.31 μM, respectively. capes.gov.brnih.gov This direct enzymatic inhibition is proposed as the mechanism by which this compound inhibits prostaglandin E2 (PGE2) production, rather than affecting COX-2 protein expression or arachidonic acid release. capes.gov.brnih.gov Beyond its influence on COX enzymes, this compound also plays a role in cell cycle regulation by enhancing the p27 pathway, which, in conjunction with COX2-EGFR suppression, contributes to the inhibition of oral cancer cell proliferation. nih.govebi.ac.uk this compound has been shown to activate p27 protein expression. ebi.ac.ukncl.edu.twresearchgate.netresearchgate.netnih.gov

Table 1: this compound Inhibition of Cyclooxygenase Enzymes

| Enzyme | IC50 (μM) |

| COX-1 | 1.06 capes.gov.brnih.gov |

| COX-2 | 9.31 capes.gov.brnih.gov |

Cell Cycle Regulatory Protein Modulation (e.g., p21, Cyclin D1)

This compound significantly modulates key proteins involved in cell cycle regulation, leading to cell cycle arrest in cancer cells. It has been observed to activate the expression of the p21 protein. ebi.ac.ukncl.edu.twresearchgate.netresearchgate.netnih.gov Simultaneously, this compound downregulates the expression of several proteins that promote cell cycle progression, including Cyclin A, Cyclin B1, Cyclin D1, and Cyclin E. ncl.edu.twnih.gov This concerted modulation of cell cycle regulatory proteins culminates in G2/M cell cycle arrest, particularly noted in oral cancer cells such as T28 cells. ncl.edu.tw

Apoptosis Induction and Cell Survival Pathway Modulation (e.g., p-PI3K/p-Akt, Bcl-xL, Bax)

This compound effectively induces apoptosis, or programmed cell death, in oral cancer cells, including T28 cells, in a dose-dependent manner. ebi.ac.ukncl.edu.twresearchgate.netresearchgate.netnih.gov A crucial aspect of its pro-apoptotic activity involves the downregulation of the p-PI3K/p-Akt survival mechanism. ebi.ac.ukncl.edu.twresearchgate.netnih.govresearchgate.netnih.gov Furthermore, this compound influences the balance of Bcl-2 family proteins, which are critical regulators of apoptosis. It decreases the levels of anti-apoptotic proteins such as Bcl-2 and phosphorylated Bad (p-Bad), while concurrently increasing the expression of the pro-apoptotic protein Bax. ncl.edu.tw

Table 2: Modulation of Cell Cycle and Apoptosis Pathways by this compound

| Pathway/Protein | Effect of this compound |

| p21 | Activated/Increased expression ebi.ac.ukncl.edu.twresearchgate.netresearchgate.netnih.gov |

| Cyclin A | Downregulated ncl.edu.tw |

| Cyclin B1 | Downregulated ncl.edu.twnih.gov |

| Cyclin D1 | Downregulated ncl.edu.twnih.gov |

| Cyclin E | Downregulated ncl.edu.twnih.gov |

| Cell Cycle Arrest | G2/M phase arrest ncl.edu.tw |

| Apoptosis | Elevated/Induced ebi.ac.ukncl.edu.twresearchgate.netresearchgate.netnih.gov |

| p-PI3K/p-Akt | Downregulated ebi.ac.ukncl.edu.twresearchgate.netnih.govresearchgate.netnih.gov |

| Bcl-2 | Decreased (anti-apoptotic) ncl.edu.tw |

| p-Bad | Decreased (anti-apoptotic) ncl.edu.tw |

| Bax | Increased (pro-apoptotic) ncl.edu.tw |

In Vivo Efficacy in Preclinical Cancer Models

While comprehensive specific in vivo efficacy data for this compound in preclinical cancer models are not extensively detailed in the provided literature, its robust in vitro anticancer mechanisms suggest its potential as a therapeutic candidate. This compound has been proposed as a potential treatment candidate for arecoline-induced oral cancer based on its observed cellular effects. ncl.edu.tw Some studies have indicated that this compound, when administered in specific doses (e.g., 20 mg/kg/d, 30 mg/kg/d for 15 days via injection), showed effective results in unspecified in vivo contexts. targetmol.com

Anti-inflammatory Properties

This compound is recognized for its significant anti-inflammatory properties. targetmol.comcymitquimica.combioscience.co.uk It has been shown to inhibit the production of various inflammatory mediators within cells. targetmol.combioscience.co.uk

Inhibition of Inflammatory Mediators by this compound

The anti-inflammatory action of this compound is primarily attributed to its ability to inhibit the production of prostaglandin E2 (PGE2). capes.gov.brnih.govnih.gov This inhibition is achieved by directly targeting and suppressing the enzymatic activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). frontiersin.orgresearchgate.netcapes.gov.brnih.govnih.gov As previously noted, this compound exhibits IC50 values of 1.06 μM for COX-1 and 9.31 μM for COX-2, demonstrating its direct inhibitory effect on these enzymes. capes.gov.brnih.gov Furthermore, this compound has been reported to inhibit oral cancer cell migration by activating GSK-3β, which leads to a reduction in β-catenin expression, a pathway that can be linked to inflammatory processes. mdpi.com The compound also generally inhibits oxidative stress in cells. targetmol.combioscience.co.uk

Role in Cellular Oxidative Stress Modulation

Cellular oxidative stress is a physiological condition marked by an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to detoxify these harmful species. This imbalance can lead to cellular dysfunction, inflammation, and tissue injury. mdpi.commdpi.com this compound has been demonstrated to inhibit the production of oxidative stress within cells. targetmol.com Lignans (B1203133), as a class of natural compounds to which this compound belongs, are known for their ability to modulate oxidative stress responses. mdpi.comresearchgate.net Some lignans can influence the concentrations of reactive oxygen species and other defense-related hormones, thereby playing a role in the cellular response to oxidative insults. researchgate.net

Antioxidant Activity

This compound exhibits significant antioxidant activity. targetmol.com Antioxidant activity broadly refers to the capacity of a substance to scavenge harmful reactive oxygen species (ROS) that are generated through normal physiological processes, aging, excessive physical activity, or exposure to toxic substances. scielo.br Lignans are widely recognized for their potent antioxidant properties. researchgate.netmdpi.com Phenolic compounds, which include lignans, contribute to antioxidant defense by acting as metal chelators and directly scavenging active oxygen species. They can also be oxidized by peroxidases, participating in the detoxification of hydrogen peroxide (H2O2). pjoes.com

Cellular Antioxidant Mechanisms Investigated

Research indicates that this compound inhibits the production of both inflammatory mediators and oxidative stress in cells. targetmol.com This suggests a mechanism that extends beyond simple direct radical scavenging, implying a regulatory role in cellular pathways. A specific mechanism identified for this compound is its potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value of 9.31 μM. targetmol.com COX-2 is an enzyme involved in inflammatory processes, and inflammation is intricately linked with oxidative stress. By inhibiting COX-2, this compound can reduce the production of inflammatory mediators, which in turn contributes to the reduction of cellular oxidative stress. targetmol.com

The inhibitory effect of this compound on COX-2 is summarized in the table below:

| Target | IC50 (μM) |

| COX-2 | 9.31 |

| COX-1 | 9.31 |

Relationship to Oxidative Stress Inhibition

The antioxidant activity of this compound is directly related to its capacity to inhibit oxidative stress. Oxidative stress is characterized by elevated levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com As an antioxidant, this compound counteracts this imbalance by inhibiting the production of these harmful species. targetmol.com Its anti-inflammatory properties further contribute to oxidative stress inhibition, as inflammation often leads to increased ROS production, creating a vicious cycle. By mitigating inflammatory responses, this compound indirectly reduces the burden of oxidative stress on cells. targetmol.com

Structure Activity Relationship Sar Studies of Taiwanin C and Analogs

Influence of Specific Structural Motifs on Biological Activity Profiles

Taiwanin C exhibits notable biological activities, with its structural features playing a key role in defining its pharmacological profile.

Antiplatelet Activity: this compound has demonstrated potent antiplatelet aggregation activity. In in vitro assays, it inhibited human platelet aggregation induced by arachidonic acid (AA) with an IC₅₀ of 0.46 µM. Similarly, it significantly inhibited thrombin receptor activating peptide-6 (TRAP-6)-induced platelet aggregation with an IC₅₀ of 0.56 µM. nih.gov

Cyclooxygenase (COX) Inhibition: A significant aspect of this compound's biological activity is its ability to directly inhibit cyclooxygenase enzymes. Studies have shown that this compound inhibits both COX-1 and COX-2 activities, with IC₅₀ values of 1.06 µM and 9.31 µM, respectively. This indicates a stronger inhibitory effect on COX-1 compared to COX-2. capes.gov.brnih.gov This direct enzyme inhibition is suggested to be the mechanism by which this compound inhibits prostaglandin (B15479496) E2 (PGE2) production. capes.gov.br

Cytotoxicity and Anticancer Activity: While this compound is recognized as an antineoplastic agent and possesses anticancer properties nih.govtargetmol.com, some studies have reported it as inactive against specific human tumor cell lines, such as A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon adenocarcinoma) nchu.edu.tw. However, comparative studies with related lignans (B1203133) suggest that specific structural motifs can significantly influence cytotoxicity. For instance, the presence of a hydroxyl group at the C7 position appears to enhance the cytotoxicity of arylnaphthalene lignans, as observed with Taiwanin E. nchu.edu.tw

Table 1: In Vitro Inhibitory Activities of this compound

| Activity | Inducer/Target | IC₅₀ (µM) | Reference |

| Platelet Aggregation Inhibition | Arachidonic Acid | 0.46 | nih.gov |

| Platelet Aggregation Inhibition | TRAP-6 | 0.56 | nih.gov |

| COX-1 Inhibition | Isolated Enzyme | 1.06 | capes.gov.br |

| COX-2 Inhibition | Isolated Enzyme | 9.31 | capes.gov.br |

Comparative SAR Analysis with Related Lignans (e.g., Taiwanin E, Justicidins)

This compound belongs to the diverse class of arylnaphthalene lactone lignans, which includes compounds like Taiwanin E and various Justicidins. Comparisons within this class reveal important SAR insights.

Taiwanin E: Taiwanin E, structurally similar to this compound but possessing an additional hydroxyl group at the C7 position nchu.edu.twnih.gov, has shown stronger cytotoxicity against human tumor cell lines compared to this compound. For example, Taiwanin E exhibited significant cytotoxicity against A-549, MCF-7, and HT-29 cell lines, whereas this compound was largely inactive in the same study. nchu.edu.tw This suggests that the C7 hydroxyl group in Taiwanin E plays a crucial role in enhancing its antitumor activity, possibly by influencing polarity, which is a predominant factor for antitumor activity in some lignan (B3055560) analogues. nchu.edu.tw Both this compound and Taiwanin E can be found together in Taiwania cryptomerioides, and their interconversion has been studied, indicating a close biosynthetic relationship. nchu.edu.tw

Table 2: Comparative Cytotoxicity of this compound and Taiwanin E Against Human Tumor Cell Lines

| Compound | A-549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | Reference |

| This compound | Inactive | Inactive | Inactive | nchu.edu.tw |

| Taiwanin E | Strong (ED₅₀ < 4 µg/mL) | Strong (ED₅₀ < 4 µg/mL) | Strong (ED₅₀ < 4 µg/mL) | nchu.edu.tw |

Justicidins: Justicidins, such as Justicidin A and Justicidin B, are also arylnaphthalene lactone lignans with a broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic properties. nih.govnih.govnih.govsciensage.infofrontiersin.org While specific detailed comparative SAR studies highlighting the influence of individual structural motifs between this compound and individual Justicidins are not extensively documented in the provided search results, the shared arylnaphthalene lactone core is responsible for their common therapeutic potential. Structural variations, such as the presence of trimethoxy groups in Justicidin A or dimethoxy groups in Justicidin B, compared to the methylenedioxy group in this compound, contribute to their distinct activity profiles within the lignan class. nih.govnih.gov The successful total synthesis of this compound alongside Justicidins B and E using similar synthetic strategies further underscores their structural kinship and the potential for developing a range of analogs. nih.govfrontiersin.orgnih.gov

Insights Derived from Molecular Docking Studies on Target Interactions

Molecular docking studies provide valuable insights into the potential binding mechanisms of this compound with its biological targets, helping to elucidate its observed activities at a molecular level.

COX-1, COX-2, and PAR-1: Docking simulations have been performed to understand this compound's interaction with key proteins involved in platelet aggregation and inflammation. These studies suggest that this compound interacts with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and protease-activated receptor-1 (PAR-1) proteins. nih.gov The docking results align with experimental data, indicating that this compound inhibits COX-1 more strongly than COX-2. nih.gov Furthermore, docking studies have suggested different mechanisms of action for this compound compared to other antiplatelet agents like indomethacin (B1671933) on PAR-1, highlighting its unique mode of action. nih.gov

SARS-CoV-2 N protein: In the context of antiviral research, a molecular docking study indicated that this compound exhibits a binding affinity against the SARS-CoV-2 nucleocapsid (N) protein, with a binding affinity value of -9.5 kcal/mol. researchgate.net This suggests a potential interaction with viral proteins, which could be relevant for its reported antiviral properties, though further experimental validation is needed.

These molecular docking insights are instrumental in understanding the precise interactions between this compound and its targets, paving the way for rational drug design and optimization of its analogs for enhanced potency and selectivity.

Methodologies for Investigating Taiwanin C

Analytical Techniques for Isolation and Structural Elucidation

The initial steps in studying Taiwanin C involve its extraction from natural sources, followed by sophisticated analytical techniques to purify the compound and confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC) for Compound Tracing and Collection

High-Performance Liquid Chromatography (HPLC) is a pivotal technique employed for the isolation, purification, and tracing of this compound from complex natural extracts. This compound has been successfully isolated from the heartwood of Taiwania cryptomerioides using HPLC systems. For instance, in studies focusing on the extractives of Taiwania cryptomerioides heartwood, this compound, along with other lignans (B1203133) like savinin (B1665669), was obtained after isolation and purification via HPLC nih.govnih.gov. The technique is also crucial for tracing and collecting compounds formed during chemical transformations, such as the light-induced conversion of Taiwanin A into this compound and Taiwanin E chem960.com. A typical HPLC setup for this purpose might involve a Jasco model PU980 pump equipped with a Jasco UV970 UV detector and a Hibar Lichrosorb Si 60 column (25 × 1 cm i.d.) nih.govchem960.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Reconfirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural elucidation and reconfirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to assign the chemical shifts and coupling constants of the compound's nuclei, providing detailed insights into its molecular architecture. Researchers have employed 1H-NMR and 13C-NMR, alongside advanced 2D NMR experiments such as gCOSY, nonedited gHSQC, gHMBC, and NOE experiments, for the complete analysis of this compound and other arylnaphthalene lignan (B3055560) lactones uni-freiburg.de. These techniques allow for the determination of proton-proton correlations, direct carbon-proton connectivities, and long-range carbon-proton correlations, which are critical for confirming the compound's intricate planar structure uni-freiburg.de.

Mass Spectrometry (MS) for Accurate Mass Determination

Mass Spectrometry (MS) plays a crucial role in determining the accurate molecular mass of this compound and confirming its elemental composition. Techniques such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) are commonly used in conjunction with chromatographic separation for the identification of isolated compounds nih.govchem960.com. Accurate mass determination is essential for verifying the molecular formula of this compound, providing a highly precise measurement of its mass-to-charge ratio (m/z). This information, when combined with NMR data, strongly supports the proposed chemical structure of the compound.

In Vitro Cellular and Biochemical Assays

To understand the biological effects of this compound, various in vitro cellular and biochemical assays are conducted. These assays provide insights into its impact on cell viability, proliferation, and programmed cell death.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays are fundamental for evaluating the cytotoxic and anti-proliferative effects of this compound on various cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a widely used colorimetric method that assesses cellular metabolic activity as an indicator of viable cell number.

Research has demonstrated that this compound significantly inhibits the viability of tumorous oral cancer cells (T28) in a dose-dependent manner, while exhibiting no significant cytotoxic effects on normal oral cells (N28). This selective inhibition highlights its potential as a therapeutic agent.

Table 1: Effect of this compound on Cell Viability of Oral Cells (MTT Assay)

| This compound Concentration (µM) | T28 Oral Cancer Cells (Viability Relative to Control) | N28 Normal Oral Cells (Viability Relative to Control) | Statistical Significance (vs. Control) |

| 0 | 100% | 100% | N/A |

| 1 | Decreased | No significant change | *P < 0.05 |

| 5 | Significantly Decreased | No significant change | **P < 0.01 |

| 10 | Significantly Decreased | No significant change | P < 0.01 |

| 30 | Significantly Decreased | No significant change | P < 0.01 |

| 60 | Significantly Decreased | No significant change | ***P < 0.01 |

Note: Data represent general trends and statistical significance as reported in the literature. Specific percentage values may vary between experiments but the observed selective cytotoxic effect on cancer cells is consistent.

Apoptosis Detection Assays (e.g., Flow Cytometry, TUNEL Assay)

Apoptosis detection assays are employed to determine if the observed reduction in cell viability is due to the induction of programmed cell death. This compound has been shown to elicit apoptosis in oral cancer cells.

Flow Cytometry: Flow cytometry, often utilizing Annexin V-FITC and propidium (B1200493) iodide (PI) staining, is a common method for detecting early and late apoptotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells with compromised membrane integrity, indicative of late apoptosis or necrosis. Studies have shown that this compound treatment of T28 oral cancer cells leads to an increase in apoptotic cell populations as analyzed by flow cytometry.

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used technique to detect DNA fragmentation, a hallmark of late-stage apoptosis. This assay labels the 3'-hydroxyl ends of fragmented DNA, allowing for visualization of apoptotic bodies. Research confirms that this compound induces cellular apoptosis in T28 oral cancer cells, as evidenced by TUNEL staining which reveals the presence of green-stained apoptotic bodies.

Cell Migration Assays (e.g., Wound Healing Assay)

Cell migration assays, such as the wound healing assay, are fundamental in vitro techniques used to quantify the migratory capabilities of cells. This assay involves creating a defined cell-free gap or "wound" in a confluent monolayer of cells. The subsequent closure of this gap over time is monitored using microscopy, providing quantitative data on cell migration parameters, including wound area, migration rate, and closure percentage 4dcell.comibidi.com. The wound healing assay is a valuable tool for understanding various physiological and pathological processes, including wound healing, angiogenesis, embryogenesis, and cancer metastasis 4dcell.com. It can also be adapted for high-throughput drug screening to identify compounds that alter cell migration ibidi.comresearchgate.net.

Research has demonstrated that this compound can significantly inhibit the migration ability of oral cancer cells. For instance, in T28 oral cancer cells, this compound treatment led to a dose-dependent inhibition of migration, as evidenced by wound healing and migration assays nih.govebi.ac.ukresearchgate.net. This suggests a role for this compound in modulating cellular processes critical for cancer progression, such as metastasis.

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a widely used laboratory technique for the detection and quantification of specific proteins in a given sample. It allows for the profiling of protein expression levels and modifications, providing insights into cellular signaling pathways and the molecular mechanisms underlying biological phenomena protocols.io. For quantitative analysis, replicate measurements are crucial to confirm the validity of observed changes in protein levels and to differentiate real effects from experimental noise protocols.io.

Studies investigating this compound's effects on oral cancer cells have extensively utilized Western blot analysis to profile changes in protein expression. In T28 oral cancer cells, this compound treatment was shown to reduce the levels of key proteins involved in cell migration and metastasis, including β-catenin, Tbx3, and c-Myc nih.gov. Furthermore, this compound inhibited the nuclear accumulation of β-catenin and promoted its degradation via the proteasome-mediated pathway nih.gov. This compound also influenced the Wnt signaling pathway by enhancing Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) activity and reducing the phosphorylation of GSK-3β at serine 9 (p-ser9 GSK-3β) nih.gov.

Beyond migration-related proteins, Western blot analysis has revealed this compound's impact on cell cycle regulators and apoptotic proteins. This compound was found to activate the expression of p21 protein and down-regulate other cell cycle regulatory proteins researchgate.netresearchgate.net. Concurrently, it elevated the expression of pro-apoptotic proteins like Bak and p-Bad while down-regulating anti-apoptotic proteins such as Bcl2. The compound also suppressed the p-PI3K/p-Akt survival mechanism in T28 oral cancer cells researchgate.netresearchgate.net.

The observed changes in protein expression are summarized in the table below:

| Protein Target | Effect of this compound in T28 Oral Cancer Cells | Reference |

| β-catenin | Reduced levels, inhibited nuclear accumulation, induced degradation | nih.gov |

| Tbx3 | Reduced levels | nih.gov |

| c-Myc | Reduced levels | nih.gov |

| GSK-3β | Enhanced activity | nih.gov |

| p-ser9 GSK-3β | Reduced levels | nih.gov |

| p21 | Activated expression | researchgate.netresearchgate.net |

| Bcl2 | Down-regulated expression | researchgate.net |

| Bak | Elevated expression | researchgate.net |

| p-Bad | Elevated expression | researchgate.net |

| p-PI3K/p-Akt | Down-regulated survival mechanism | researchgate.net |

Enzyme Activity Assays (e.g., COX Activity Assessment)

Enzyme activity assays are crucial for directly measuring the catalytic activity of specific enzymes and for assessing the inhibitory or activating effects of compounds. Cyclooxygenase (COX) activity assessment, for example, is vital for understanding the role of compounds like this compound in inflammation and cancer pathways. COX enzymes, specifically COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which play significant roles in various physiological and pathological processes nih.govnih.gov. COX activity assay kits typically measure the peroxidase activity of COX, often colorimetrically, and can differentiate between COX-1 and COX-2 activities using isozyme-specific inhibitors caymanchem.com.

This compound has been identified as a potential inhibitor of COX2 expression nih.gov. More specifically, in vitro enzyme activity assays have demonstrated that this compound directly inhibits the enzymatic activity of both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values for this compound against isolated COX-1 and COX-2 were reported as 1.06 µM and 9.31 µM, respectively researchgate.net. These findings suggest that this compound primarily inhibits COX-1 more potently than COX-2, reflecting a direct inhibition of COX enzymatic activity researchgate.net.

The inhibitory effects of this compound on COX enzymes are summarized in the table below:

| Enzyme Target | IC50 (µM) | Reference |

| COX-1 | 1.06 | researchgate.net |

| COX-2 | 9.31 | researchgate.net |

In Vivo Animal Models for Preclinical Evaluation

In vivo animal models are indispensable for preclinical evaluation, bridging the gap between in vitro findings and potential clinical applications. These models provide a complex biological environment to assess the efficacy and safety of compounds, mimicking human disease conditions more closely than cell-based assays bmj.com.

Murine Models for Cancer Studies (e.g., Nude Mice, Oral Squamous Cell Carcinoma Models)

Murine models, particularly those utilizing nude mice, are widely employed in cancer research due to their immunocompromised nature, which allows for the successful engraftment of human cancer cells to create xenograft models koreamed.orgdovepress.com. These models are crucial for studying tumor growth, metastasis, and evaluating the anti-tumor activity of novel therapeutic agents.

In the context of oral squamous cell carcinoma (OSCC), specific murine models have been developed. For instance, OSCC models can be established by transplanting human oral squamous cell carcinoma cell lines, such as T28, N28, BcaCD855, KB, SCC-4, SCC-9, SCC-15, and SCC-25, subcutaneously into nude mice researchgate.netkoreamed.orgdovepress.comsemanticscholar.org. An OSCC model mimicking human oral cancer etiology can be created in C57BL/6J Narl mice through the administration of carcinogens like arecoline (B194364) and 4-nitroquinoline-1-oxide (4-NQO) researchgate.net.

This compound has demonstrated effective anti-tumor activity in these nude mice models. Studies have shown that this compound can significantly inhibit the viability of T28 oral cancer cells in vivo researchgate.net.

Preclinical Efficacy and Safety Assessment

In preclinical evaluations, this compound has shown promising efficacy by significantly inhibiting the cell viability of T28 oral cancer cells in murine models. Importantly, these studies also noted that this compound did not inflict significant cytotoxic effects on normal oral cells (N28) in the same models, suggesting a degree of selectivity towards cancerous cells researchgate.net. This selective action is a critical aspect of preclinical efficacy assessment, indicating a favorable therapeutic index for potential anti-cancer agents.

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches are increasingly integrated into the investigation of chemical compounds, offering insights into their interactions with biological targets at an atomic level. These methods are invaluable for drug discovery, enabling the prediction of binding models, elucidation of molecular mechanisms, and guiding the rational design and synthesis of new compounds scielo.org.mx. Software tools like Avogadro facilitate molecular editing and visualization for computational chemistry and molecular modeling avogadro.cc. The validation of computational models is typically achieved by comparing their predictions with experimental data scielo.br.

For this compound, molecular docking studies have been performed to understand its interaction with target proteins. These studies specifically examined the binding of this compound to cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and protease-activated receptor-1 (PAR-1) proteins researchgate.net. The computational analyses suggested that this compound exhibits a stronger inhibitory interaction with COX-1 compared to COX-2, aligning with the in vitro enzyme activity assay results researchgate.net. Such computational insights are critical for elucidating the precise molecular mechanisms by which this compound exerts its biological effects and for informing future drug development strategies.

Future Research Directions and Therapeutic Implications

Elucidation of Unexplored Biological Mechanisms and Cellular Targets of Taiwanin C

This compound is recognized as a potent inhibitor of cyclooxygenase (COX) enzymes, directly inhibiting both COX-1 and COX-2 enzymatic activity, with a stronger inhibitory effect observed on COX-1 compared to COX-2. ebi.ac.ukwikipedia.orguni-freiburg.dechem960.comuni.lunih.gov This direct inhibition of COX enzymatic activity is the proposed mechanism for its ability to suppress prostaglandin (B15479496) E2 (PGE2) production. ebi.ac.ukwikipedia.orgnih.gov

Beyond COX inhibition, studies reveal that this compound exerts its antiplatelet effects by acting on two distinct signaling pathways involved in platelet aggregation, specifically those stimulated by arachidonic acid (AA) and thrombin receptor-activating peptide 6 (TRAP-6). uni-freiburg.dechem960.comuni.lu Molecular docking studies further suggest that this compound interacts with COX-1, COX-2, and protease-activated receptor 1 (PAR-1) proteins. uni-freiburg.dechem960.comuni.lu The antiplatelet activity may be mediated through the inhibition of these TRAP-6 and AA-stimulated platelet activation cascades, with the COX-1 activation pathway appearing more sensitive to this compound's effects than the PAR-1 pathway. uni.lu

In the context of cancer, this compound demonstrates activity against oral cancer cells (T28), where it inhibits cell viability, activates p21 protein expression, down-regulates cell cycle regulatory proteins, and promotes apoptosis. Furthermore, it interferes with cell survival mechanisms by down-regulating the p-PI3K/p-Akt pathway. This compound also impedes cell migration in oral cancer cells by inhibiting the nuclear accumulation of β-catenin and inducing its proteasome-mediated degradation. 153.126.167 This is achieved by enhancing glycogen (B147801) synthase kinase-3 beta (GSK-3β) activity and reducing its phosphorylated form (p-ser(9) GSK-3β), thereby inactivating the Wnt signaling pathway. 153.126.167 Its selective inhibition of arecoline (B194364) and 4-nitroquinoline-1-oxide (4-NQO)-induced oral cancer cell proliferation occurs via ERK1/2 inactivation.

Future research should aim to fully characterize the complete spectrum of molecular targets and signaling pathways modulated by this compound across its various biological activities. This includes identifying other potential enzymes, receptors, or protein-protein interactions that contribute to its observed effects, particularly in anti-inflammatory and antioxidant contexts beyond COX inhibition.

Development of this compound as a Novel Therapeutic Agent

The diverse biological activities of this compound position it as a promising candidate for the development of novel therapeutic agents. Its antiplatelet, anticancer, anti-inflammatory, and antioxidant properties suggest a broad range of potential clinical applications. 153.126.167nih.gov

Potential in Antiplatelet Therapy Development

This compound exhibits significant antiplatelet activity, inhibiting human platelet aggregation in a concentration-dependent manner. uni-freiburg.dechem960.comuni.lu

Table 1: Antiplatelet Activity of this compound on Human Platelets uni-freiburg.dechem960.comuni.lu

| Aggregation Inducer | IC50 (µM) |

| Arachidonic Acid (AA) | 0.46 |

| TRAP-6 | 0.56 |

Notably, this compound demonstrated superior antiplatelet action compared to indomethacin (B1671933) in the presence of TRAP-6. uni-freiburg.dechem960.comuni.lu These preliminary findings highlight its potential as a lead compound for the development of new antiplatelet drugs, warranting further investigation into its efficacy and safety profiles. uni-freiburg.dechem960.comuni.lu

Prospects in Cancer Chemotherapy and Prevention Strategies

This compound possesses anticancer properties and has shown therapeutic potential against oral cancer. 153.126.167nih.gov It selectively inhibits the viability of T28 oral cancer cells in a dose-dependent manner while exhibiting no significant cytotoxicity towards normal oral cells (N28). 153.126.167 This selective action is a crucial characteristic for a potential chemotherapeutic agent. This compound's ability to induce apoptosis and hinder proliferation by suppressing the epidermal growth factor receptor (EGFR)/PI3K pathway in oral squamous cell carcinoma cells further supports its anticancer prospects. Additionally, it has demonstrated effective anti-tumor activity in nude mice models.

Future research should focus on expanding the scope of cancer types investigated, exploring its potential in combination therapies, and elucidating its role in cancer prevention, particularly given its antioxidant and anti-inflammatory properties that can mitigate factors contributing to carcinogenesis.

Applications in Anti-inflammatory and Antioxidant Therapies

This compound's anti-inflammatory and antioxidant activities are significant. 153.126.167nih.gov It inhibits the production of inflammatory mediators and reduces oxidative stress within cells. 153.126.167nih.gov Its anti-inflammatory action is primarily attributed to the direct inhibition of COX-1 and COX-2, leading to a reduction in PGE2 production. ebi.ac.ukwikipedia.orgnih.gov As a lignan (B3055560), this compound belongs to a class of compounds known for their potent antioxidant and anti-inflammatory properties.

Further research is needed to fully characterize the extent of its antioxidant capacity and to explore its therapeutic utility in various inflammatory and oxidative stress-related conditions.

Design and Synthesis of Novel this compound Analogs with Improved Efficacy and Selectivity

The total synthesis of this compound has been efficiently achieved, providing a foundation for the systematic design and synthesis of novel analogs. uni-freiburg.dechem960.comuni.lu this compound is a natural arylnaphthalene lactone lignan, and the conversion mechanism of related lignans (B1203133) like Taiwanin A into this compound and Taiwanin E has been studied. uni-freiburg.de

Insights from structure-activity relationship studies on related lignans, such as Taiwanin E, indicate that specific structural modifications can significantly impact biological activity. For instance, hydroxyl substitution at positions C-1 and C-6' can enhance antiproliferative activity, while a methoxyl group at C-1 may decrease this effect. This suggests that targeted modifications to the this compound scaffold could lead to analogs with improved potency, enhanced selectivity for specific targets, and potentially more favorable pharmacokinetic profiles. Future research should prioritize the synthesis and biological evaluation of such rationally designed analogs to optimize this compound's therapeutic potential.

Translational Research and Clinical Development Considerations for this compound

The promising preclinical results for this compound, particularly in antiplatelet and anticancer activities, indicate its potential for translational research and eventual clinical development. uni-freiburg.dechem960.comuni.lu Translational research efforts in Taiwan are actively focused on bridging the gap between basic scientific discoveries and clinical applications, with initiatives like SPARK Taiwan fostering the advancement of new drugs and technologies.

For this compound, the next critical steps involve comprehensive preclinical studies to further evaluate its efficacy, pharmacokinetics, and pharmacodynamics in relevant in vivo models. Establishing robust preclinical data is essential for supporting investigational new drug (IND) applications. The progressive regulatory environment in Taiwan supports research teams in developing new applications and technologies, which could facilitate the clinical development pathway for this compound. While specific clinical trials for this compound are not yet reported, the existing infrastructure for clinical trials in Taiwan, particularly in areas like cancer, suggests a supportive environment for future investigations. Considerations for clinical development will involve careful study design, patient selection, and the establishment of clear endpoints to demonstrate efficacy and validate its therapeutic potential in humans.

Q & A

Q. What are the standard protocols for assessing this compound’s in vitro bioactivity?

- Methodological Answer : Use cell viability assays (e.g., MTT or CCK-8) with appropriate controls (e.g., DMSO vehicle). For anticancer studies, select cell lines with documented sensitivity to lignans (e.g., MCF-7, HepG2). Include dose-response curves (0.1–100 μM) and IC₅₀ calculations. Validate specificity using siRNA knockdown or competitive inhibitors for target pathways (e.g., NF-κB or MAPK) .

如何撰写研究型论文02:14

Advanced Research Questions

Q. How can contradictory findings about this compound’s cytotoxicity across studies be resolved?

- Methodological Answer : Analyze variables such as:

- Cell culture conditions (e.g., serum concentration, passage number).

- Compound solubility (use surfactants like Tween-80 for hydrophobic compounds).

- Batch-to-batch variability in natural extracts (quantify this compound via LC-MS).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Reference meta-analyses from databases like PubMed or Web of Science to identify consensus thresholds .

- Example Contradiction Analysis :

| Study | IC₅₀ (μM) | Cell Line | Key Variable |

|---|---|---|---|

| A | 12.3 | MCF-7 | Serum-free media |

| B | 45.7 | MCF-7 | 10% FBS media |

Q. What strategies optimize the total synthesis of this compound for structure-activity studies?

- Methodological Answer : Focus on stereoselective synthesis of the dibenzylbutyrolactone core. Key steps:

- Asymmetric catalysis : Use Evans’ oxazolidinones for β,γ-dihydroxy ester intermediates.

- Ring-closing metathesis : Employ Grubbs catalyst (G-II) for lactone formation.

- Yield optimization : Screen solvents (THF vs. DCM) and temperatures (−20°C to reflux). Document reaction kinetics via TLC or GC-MS .

- Synthetic Route Comparison :

| Route | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| A | Wittig reaction | 28 | 92% |

| B | RCM | 41 | 98% |

Data Interpretation & Reporting Guidelines

Q. How should researchers address low reproducibility in this compound’s pharmacokinetic data?

- Methodological Answer : Standardize in vivo protocols:

- Administration route : Compare oral vs. intraperitoneal delivery.

- Bioanalytical validation : Use LC-MS/MS with deuterated internal standards.

- Species-specific metabolism : Test metabolites in murine vs. human liver microsomes.

Report absolute bioavailability and half-life (t₁/₂) with error margins .

Q. What statistical methods are recommended for analyzing this compound’s synergistic effects with chemotherapeutics?

- Methodological Answer : Apply the Chou-Talalay combination index (CI):

- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.

- Use CompuSyn software for dose-effect matrix calculations.

Validate with isobolograms and mechanistic studies (e.g., apoptosis via flow cytometry) .

Literature & Database Utilization

Q. How to efficiently locate high-impact studies on this compound’s molecular targets?

- Methodological Answer : Use Web of Science with Boolean queries:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.